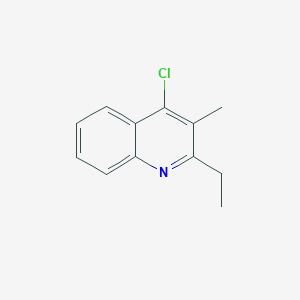

4-chloro-2-ethyl-3-methylquinoline

Description

Properties

IUPAC Name |

4-chloro-2-ethyl-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCSKCJYHHSWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Chloro 2 Ethyl 3 Methylquinoline

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The chloro substituent at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This makes the C-4 position significantly more reactive than the C-2 position towards many nucleophiles. researchgate.net

A wide array of nucleophiles can be employed to displace the C-4 chloro group, leading to a variety of 4-substituted quinoline derivatives. Common nucleophiles include:

Amines: Reaction with primary and secondary amines yields 4-aminoquinoline (B48711) derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides produces 4-alkoxyquinolines.

Thiolates: Reaction with thiols in the presence of a base gives 4-thioether analogues.

Azide (B81097) Ion: The use of sodium azide introduces an azido (B1232118) group, which can be a precursor for amines or tetrazoles. researchgate.net

These reactions are typically carried out under mild conditions, often requiring only gentle heating in a suitable solvent. arkat-usa.org The choice of nucleophile and reaction conditions allows for the controlled synthesis of a broad spectrum of derivatives. For instance, studies on the analogous compound 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful substitution with hydrazines, azides, and various amino compounds. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C-4 Position of Chloroquinoline Analogues

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) Hydrate (B1144303) | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium Azide | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | 4-Benzylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | arkat-usa.org |

| 4-Chloroquinolines | 1,2,4-Triazole (B32235) | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

In contrast to its reactivity towards nucleophiles, the quinoline ring system is generally deactivated towards electrophilic aromatic substitution, particularly on the pyridine (B92270) ring. The nitrogen atom acts as an electron-withdrawing group, making the heterocyclic ring electron-deficient. reddit.comyoutube.com Consequently, electrophilic attack occurs preferentially on the carbocyclic (benzene) ring.

For the quinoline nucleus, electrophilic substitution typically takes place at positions 5 and 8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.orgquora.com The ethyl and methyl groups at positions 2 and 3 are weak activating groups and will have a minor influence on the regioselectivity compared to the inherent properties of the quinoline system itself. The reaction usually requires harsher conditions than the electrophilic substitution of benzene (B151609). quora.com

Functional Group Transformations of Ethyl and Methyl Substituents

The ethyl and methyl groups attached to the quinoline ring at positions C-2 and C-3, respectively, are also amenable to chemical modification. These transformations provide another avenue for creating structural diversity.

Oxidation: The methyl group at C-2 in related quinolines can be oxidized to an aldehyde (formyl) group. acs.org This transformation introduces a versatile functional group that can participate in a wide range of subsequent reactions, such as condensations and reductions.

Halogenation: The methyl group can undergo free-radical halogenation to introduce a halogen, such as chlorine, forming a chloromethyl group. This transformation is significant as it converts a relatively inert alkyl group into a reactive electrophilic site.

For example, a related process involves the treatment of acetanilides with Vilsmeier's reagent (formed from phosphorus oxychloride and DMF) to yield 2-chloro-3-formylquinolines, demonstrating the feasibility of manipulating substituents at these positions. nih.gov

Regioselectivity in Subsequent Reactions Induced by Substituents (e.g., Chloromethyl Group)

The introduction of new functional groups via the transformations described above profoundly influences the regioselectivity of subsequent reactions. For example, if the C-3 methyl group were converted to a C-3 chloromethyl group, it would create a new, highly reactive site for nucleophilic attack.

Strategies for Derivatization Towards Chemically Diverse Analogues

The reactive sites on 4-chloro-2-ethyl-3-methylquinoline can be exploited to generate a wide library of chemically distinct analogues.

One of the most direct derivatization strategies involves the nucleophilic displacement of the C-4 chloro atom to synthesize phenol (B47542) and amine analogues.

Phenol Analogues (4-Hydroxyquinolines): These can be synthesized via hydrolysis of the 4-chloro group, often under basic conditions, or by reaction with a protected hydroxylamine (B1172632) followed by deprotection. These compounds exist in tautomeric equilibrium with the corresponding 4-quinolones. mdpi.com

Amine Analogues (4-Aminoquinolines): As previously mentioned, reaction with various primary or secondary amines is a straightforward method to obtain 4-aminoquinoline derivatives. A notable example is the synthesis of 4-((7-chloroquinolin-4-yl)amino)phenol from 4,7-dichloroquinoline (B193633) and 4-aminophenol, which highlights the high reactivity of the C-4 chloro position. researchgate.netnih.govnih.gov

Table 2: Synthesis of Amine and Phenol Analogues from 4-Chloroquinolines

| Starting Material | Reagent | Product | Reference |

| 4,7-Dichloroquinoline | 4-Aminophenol | 4-((7-Chloroquinolin-4-yl)amino)phenol | researchgate.netnih.gov |

| 2-Iodoanilines and Terminal Acetylenes | Carbon Monoxide, Pd Catalyst | Substituted 4-Quinolones | mdpi.com |

| Isatoic Anhydrides and 1,3-Dicarbonyl Compounds | Base (in water) | Substituted 4-Quinolones | mdpi.com |

A more complex derivatization strategy involves converting the quinoline into a quinoline-2-thione, followed by alkylation. This process modifies the heterocyclic portion of the molecule.

Thionation: The this compound can be converted to a precursor that allows for the introduction of a thione group at the C-2 position. A common route involves first converting the chloroquinoline into a quinolin-2-one, which can then be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to yield the quinoline-2-thione.

Alkylation: The resulting quinoline-2-thione exists in tautomeric equilibrium with its 2-mercaptoquinoline form. This thiol tautomer can be readily alkylated at the sulfur atom using various alkylating agents, such as alkyl halides (e.g., dimethyl sulfate (B86663), ethyl iodide). mdpi.com This S-alkylation reaction is typically performed in the presence of a base and leads to the formation of 2-alkylthioquinoline derivatives.

This two-step process provides access to a class of compounds with distinct properties and further reactivity at the newly introduced thioether linkage. mdpi.com

Table 3: Alkylation of a 4-Chloroquinoline-2-thione Analogue

| Starting Material | Alkylating Agent | Base | Product | Reference |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Dimethyl sulfate | Potassium Hydroxide | 4-Chloro-2-methylthio-8-methylquinoline | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethyl iodide | (none specified, reflux in ethanol) | 4-Chloro-2-ethylthio-8-methylquinoline | mdpi.com |

Ring Transformation Reactions of Quinoline Derivatives

The quinoline core is a robust aromatic system; however, under specific conditions with appropriate reagents, it can undergo transformations leading to the formation of new heterocyclic structures. These reactions are of significant interest for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. While direct ring transformation of this compound is not extensively documented, the reactivity of the 4-chloroquinoline (B167314) scaffold with various nucleophiles provides insights into potential transformation pathways.

One of the key strategies to induce ring transformation in nitrogen-containing heterocycles is the use of binucleophiles. Reagents such as hydrazine, hydroxylamine, and sodium azide can participate in nucleophilic substitution at the C4 position, followed by intramolecular reactions that can lead to ring opening or rearrangement of the quinoline skeleton.

For instance, the reaction of 4-chloroquinolines with hydrazine hydrate has been a subject of study. rsc.orgrsc.org Although simple substitution to form 4-hydrazinoquinolines is the more common outcome, in more complex systems or under forcing conditions, the hydrazine moiety can induce further transformations. For example, in related chloro-substituted heterocyclic systems like 4-chloroquinazolines, treatment with hydrazine hydrate at elevated temperatures can lead to a ring transformation, yielding 1,2,4-triazole derivatives. rsc.org This proceeds through a proposed mechanism involving nucleophilic attack, ring opening of the pyrimidine (B1678525) part of the quinazoline, and subsequent recyclization. A similar pathway could be envisioned for this compound, potentially leading to pyrazole-fused systems, although this remains a hypothetical pathway in the absence of direct experimental evidence.

The reaction of 4-chloroquinolines with sodium azide introduces an azido group at the C4 position. masterorganicchemistry.com Acyl azides are known to undergo Curtius rearrangement upon heating to form isocyanates, which can be trapped by nucleophiles. masterorganicchemistry.com While the direct thermal rearrangement of 4-azidoquinolines is not a standard ring transformation, the high reactivity of the azide group offers potential for subsequent reactions that could modify the heterocyclic core. For example, intramolecular cyclization of the azide onto an adjacent substituent or a photochemical rearrangement could lead to the formation of fused ring systems.

Furthermore, ring transformation reactions have been documented for more complex quinoline derivatives. For example, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione undergoes ring opening of the pyrone ring when treated with binucleophiles like hydrazine, followed by ring closure to form novel pyrazolone-fused quinolinones. researchgate.net While the reaction in this case is initiated on the fused pyrone ring, it demonstrates the principle of using binucleophiles to effect ring transformations in quinoline-containing scaffolds.

| Reagent | Potential Product Type | Plausible Mechanism |

| Hydrazine Hydrate | Pyrazole-fused quinoline | Nucleophilic substitution followed by intramolecular cyclization and rearrangement. |

| Sodium Azide | Fused heterocycles | Formation of 4-azidoquinoline, followed by thermal or photochemical rearrangement/cyclization. |

| Hydroxylamine | Isoxazole-fused quinoline | Nucleophilic attack and subsequent intramolecular cyclization. |

Base-Controlled Regioselective Functionalization via Metalation

The regioselective functionalization of the quinoline ring is a powerful tool for the synthesis of specifically substituted derivatives. In the case of chloro-substituted quinolines like this compound, direct deprotonation (metalation) using strong bases, followed by quenching with an electrophile, offers a versatile strategy to introduce a wide range of functional groups at specific positions. The regioselectivity of this metalation is highly dependent on the nature of the base employed. nih.govacs.orgresearchgate.netacs.orgfigshare.com

The presence of the chloro-substituent and the nitrogen atom within the quinoline ring significantly influences the acidity of the ring protons, directing the metalation to specific sites. Research has shown that by carefully selecting the metal amide base, one can achieve selective functionalization at the C2, C3, or C8 positions of the quinoline nucleus. nih.govacs.org

Metalation at the C3 Position: The use of lithium diisopropylamide (LDA) at low temperatures (e.g., -70 °C) has been shown to selectively deprotonate the C3 position of chloro-substituted quinolines. nih.govacs.orgfigshare.com This selectivity is attributed to the kinetic acidity of the C3 proton, which is enhanced by the inductive effect of the adjacent nitrogen atom and the chloro-substituent at C4. The resulting C3-lithiated intermediate can then be trapped with various electrophiles to yield C3-functionalized quinolines.

Metalation at the C2 and C8 Positions: In contrast to LDA, the use of mixed lithium-magnesium or lithium-zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) or TMPZnCl·LiCl, can direct the metalation to the C2 or C8 positions. nih.govacs.orgacs.org The regioselectivity is thought to be controlled by the coordination of these bimetallic bases to the quinoline nitrogen. This pre-coordination directs the deprotonation to the adjacent C2 or the peri-C8 position. The choice between C2 and C8 can be influenced by other substituents on the quinoline ring and the specific reaction conditions. For instance, in some chloroquinolines, the use of TMPMgCl·LiCl or TMPZnCl·LiCl has shown a preference for the C8 position. acs.org

The ability to selectively functionalize different positions of the quinoline ring simply by changing the metal amide base provides a highly flexible and powerful synthetic methodology. The table below summarizes the regioselective functionalization of chloro-substituted quinolines based on the choice of the metalating agent.

| Base | Position of Metalation | Rationale for Regioselectivity |

| Lithium Diisopropylamide (LDA) | C3 | Kinetic deprotonation at the most acidic C-H bond. nih.govacs.orgfigshare.com |

| TMPMgCl·LiCl | C2 or C8 | Coordination of the base to the quinoline nitrogen directs deprotonation to an adjacent position. nih.govacs.orgacs.org |

| TMPZnCl·LiCl | C2 or C8 | Similar to Li-Mg amides, coordination-assisted deprotonation. nih.govacs.orgacs.org |

This base-controlled regioselectivity allows for the synthesis of a diverse array of di- and trifunctionalized quinolines from a single starting material like this compound, by sequential metalation and electrophilic quench steps.

Mechanistic Investigations in the Synthesis and Reactivity of 4 Chloro 2 Ethyl 3 Methylquinoline

Elucidation of Proposed Reaction Pathways (e.g., Cyclization, Dehydration, Oxidation Mechanisms)

The synthesis of the 4-chloro-2-ethyl-3-methylquinoline scaffold can be dissected into two primary stages: the formation of the core 2-ethyl-3-methylquinolin-4-ol (or its tautomer, 2-ethyl-3-methylquinolin-4(1H)-one) ring system, followed by a chlorination step. Several classical named reactions can be adapted to form the quinoline (B57606) core, each involving a sequence of condensation, cyclization, and dehydration steps.

Friedländer Annulation: This is a prominent method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.com For the target molecule, a plausible Friedländer pathway would involve the reaction of a 2-aminoaryl ketone with 2-pentanone. The mechanism can proceed via two main routes wikipedia.org:

Aldol Condensation First: The reaction initiates with an acid or base-catalyzed aldol condensation between the 2-aminoaryl ketone and 2-pentanone. This is often the slow, rate-limiting step. cdnsciencepub.comresearchgate.net The resulting aldol adduct rapidly undergoes intramolecular cyclization as the amine group attacks the carbonyl, followed by dehydration to yield the aromatic quinoline ring.

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the aryl reactant and the carbonyl of 2-pentanone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product. wikipedia.org

Combes Quinoline Synthesis: The Combes synthesis typically involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org To form the desired 2-ethyl-3-methylquinoline core, an appropriately substituted aniline would react with 3-methylhexane-2,4-dione. The mechanism proceeds through the following key steps wikipedia.orgiipseries.org:

Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone, which, after dehydration, forms a Schiff base that tautomerizes to a more stable enamine intermediate. wikipedia.orgyoutube.com

Cyclization and Dehydration: Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes an electrophilic aromatic substitution-type cyclization, which is the rate-determining annulation step. researchgate.net Subsequent proton transfers and a final dehydration step result in the formation of the aromatic quinoline product.

Vilsmeier-Haack Reaction: Another approach involves the Vilsmeier-Haack cyclization of N-arylacetamides. researchgate.netx-mol.com For the target structure, an N-arylpropionamide derivative could be treated with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds through the formation of an N-(α-chlorovinyl)aniline enamine, which is then diformylated and cyclized to yield a 2-chloroquinoline-3-carbaldehyde derivative. rsc.org While not a direct route to the title compound, this pathway highlights a method for concurrently installing the chloro- and formyl- groups, which could be further modified.

Chlorination Step: The conversion of the 2-ethyl-3-methylquinolin-4-ol intermediate to this compound is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net The mechanism involves the protonation of the quinolinone oxygen, followed by nucleophilic attack on the phosphorus atom of POCl₃, forming a phosphate (B84403) ester intermediate. This intermediate is a good leaving group, allowing for the subsequent nucleophilic attack by a chloride ion at the C4 position to yield the final product.

| Synthesis Method | Key Steps | Typical Reagents/Conditions | Plausible Intermediates |

|---|---|---|---|

| Friedländer Annulation | Aldol condensation, intramolecular cyclization, dehydration | Acid (e.g., p-TsOH) or base (e.g., KOH) catalysis wikipedia.orgalfa-chemistry.com | Aldol adduct, Schiff base (imine) wikipedia.org |

| Combes Synthesis | Enamine formation, acid-catalyzed annulation, dehydration | Concentrated H₂SO₄ or PPA wikipedia.orgiipseries.org | Schiff base, Enamine wikipedia.org |

| Chlorination of Quinolinone | Formation of phosphate ester, nucleophilic substitution | Phosphoryl chloride (POCl₃), heat rsc.org | Phosphate ester of the quinolinol tautomer |

Kinetic Studies to Identify Rate-Determining Steps

Kinetic studies are essential for validating proposed mechanistic pathways by identifying the slowest step in the reaction sequence. For the synthesis of quinolines, the rate-determining step (RDS) often depends on the specific reaction and conditions employed.

In studies of the Combes synthesis, the cyclization (annulation) of the enamine intermediate is generally considered the rate-determining step. researchgate.net This was demonstrated in an investigation using ¹⁹F NMR spectroscopy to monitor the consumption of intermediates and the formation of products. The study found that the reaction was first-order in both the aniline and the diketone, and the rate of consumption of the key enamine intermediate mirrored the rate of quinoline formation, confirming that the annulation is rate-limiting. researchgate.net

For the Friedländer synthesis, detailed mechanistic studies have concluded that under typical basic or acidic conditions, the initial intermolecular aldol condensation is the slow step. cdnsciencepub.comresearchgate.net The subsequent cyclization and dehydration steps are very rapid. This is contrasted with pathways where Schiff base intermediates are formed; in those cases, the subsequent cyclization can be rate-limiting. The specific RDS can be influenced by substrate structure and the nature of the catalyst.

Determining the RDS for the synthesis of this compound would involve similar methodologies. By systematically varying the concentrations of the reactants (e.g., the aniline and diketone in a Combes synthesis) and monitoring the reaction progress using techniques like HPLC or NMR spectroscopy, the reaction order with respect to each component can be determined. Isotope labeling studies could further probe the mechanism, for instance, by observing kinetic isotope effects during the C-H bond breaking involved in cyclization or dehydration.

Role of Catalysts and Reagents in Mediating Reaction Mechanisms

Catalysts and reagents are pivotal in directing the course of quinoline synthesis, influencing reaction rates, selectivity, and yields.

Acid Catalysis:

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) are frequently used in both Combes and Friedländer syntheses. wikipedia.orgnih.gov Their primary role is to activate carbonyl groups by protonation, making them more electrophilic for nucleophilic attack by either the aniline (in Combes) or the enol/enolate of the methylene (B1212753) component (in Friedländer). They also act as powerful dehydrating agents, facilitating the elimination of water in the final aromatization step. alfa-chemistry.com

Lewis Acids: A wide range of Lewis acids, including In(OTf)₃, Zr(OTf)₄, and various metal halides, have been employed to catalyze Friedländer annulations. rsc.orgnih.gov They function by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and promoting the initial condensation step. The choice of Lewis acid can significantly impact the selectivity of the reaction, favoring the desired quinoline product over potential side reactions. rsc.org Zeolite-based catalysts, which possess Lewis acid sites, have also been shown to be effective. rsc.org

Base Catalysis: Base catalysts, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), are primarily used in the Friedländer synthesis. alfa-chemistry.com Their role is to deprotonate the α-methylene ketone, generating an enolate which then acts as the nucleophile in the initial aldol condensation with the 2-aminoaryl ketone.

Chlorinating Reagents: In the final step, phosphoryl chloride (POCl₃) acts as both a reagent and a catalyst. It converts the hydroxyl group of the quinolinone tautomer into an excellent leaving group (a dichlorophosphate ester), which activates the C4 position for nucleophilic attack by chloride ions present in the reaction mixture. The reaction is typically performed neat or in a high-boiling solvent at elevated temperatures.

Computational Chemistry Approaches to Reaction Mechanisms (e.g., Density Functional Theory (DFT) Calculations for Reactivity and Selectivity)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms where experimental observation of transient species is difficult. For the synthesis of this compound, DFT calculations can be used to model the proposed reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus corroborate the most plausible mechanistic route. researchgate.net

Understanding Reactivity and Selectivity: Analysis of the frontier molecular orbitals (HOMO and LUMO) helps explain the reactivity of the starting materials. The Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecules, predicting how they will interact. rsc.org For example, an MEP map of the enamine intermediate in the Combes synthesis would show the nucleophilic character of the aromatic ring, guiding the intramolecular cyclization. DFT calculations have also been used to rationalize the regioselectivity of quinoline formation when unsymmetrical ketones are used. acs.org

Investigating Chlorination: The mechanism of chlorination can also be studied. DFT can model the interaction of the quinolinone with POCl₃, calculate the structure of the phosphate ester intermediate, and determine the energy barrier for the subsequent SₙAr reaction with a chloride ion. This can help understand the reactivity of the C4 position and why chlorination occurs specifically at that site. nih.govresearchgate.net

| Computational Method | Parameter/Analysis | Mechanistic Insight Provided |

|---|---|---|

| Transition State Search | Activation Energy (ΔG‡) | Identifies rate-determining steps; compares feasibility of competing pathways (e.g., Aldol vs. Imine first). researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability of reactants and intermediates. |

| Molecular Electrostatic Potential (MEP) | Electron Density Mapping | Identifies nucleophilic and electrophilic sites, predicting sites of reaction. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative Interactions | Evaluates the stability of intermediates and transition states arising from orbital interactions. |

Isolation and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates provide the most definitive evidence for a proposed mechanism. However, in many quinoline syntheses, the intermediates are transient and exist in low concentrations, making their isolation challenging. researchgate.net

In the Friedländer synthesis, for example, the aldol adduct and the subsequent cyclized, non-aromatized intermediate are typically too short-lived to be detected by methods like TLC. researchgate.net Similarly, in the Combes reaction, the initial Schiff base and its enamine tautomer are key intermediates that rapidly proceed to the cyclized product under the harsh acidic conditions.

Despite these difficulties, some studies have successfully detected these species. For instance, the consumption of key imine and enamine intermediates in a modified Combes reaction was monitored in real-time using ¹⁹F NMR spectroscopy, providing strong evidence for their role in the mechanism. researchgate.net In some organocatalyzed reactions, stabilized enamine intermediates have been isolated and characterized by X-ray crystallography, providing a structural snapshot of a key catalytic species. nih.gov

For the synthesis of this compound, a potential strategy to characterize intermediates would involve modifying the reaction conditions to slow down subsequent steps. For example, conducting a Friedländer reaction under milder, base-catalyzed conditions might allow for the spectroscopic detection (via NMR or mass spectrometry) of the initial aldol adduct before it cyclizes. Similarly, in the chlorination step, careful control of temperature and stoichiometry might permit the observation of the proposed phosphate ester intermediate before its conversion to the final chlorinated product.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Chloro 2 Ethyl 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides precise information about the chemical environment of atoms within a molecule, allowing for the elucidation of its structure. For 4-chloro-2-ethyl-3-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments confirms the substitution pattern and the complete carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (1H NMR) for Substitution Patterns

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In the ¹H NMR spectrum of this compound, specific signals correspond to the protons of the ethyl group, the methyl group, and the aromatic protons on the quinoline (B57606) core.

The aromatic region of the spectrum is particularly important for confirming the substitution pattern on the quinoline ring. The chemical shifts and splitting patterns of these protons are influenced by the electron-donating or withdrawing effects of the substituents. For instance, the protons on the benzene (B151609) ring of the quinoline system typically appear as multiplets in the downfield region of the spectrum. The ethyl group presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating their adjacent positions. The methyl group at the 3-position appears as a singlet.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 8.11 | d | 8.1 |

| Ar-H | 7.88 | dd | 8.4, 0.9 |

| Ar-H | 7.66 | ddd | 8.3, 6.9, 1.4 |

| Ar-H | 7.43-7.36 | m | |

| Ar-H | 7.30 | d | 7.9 |

| Ar-H | 7.23 | s | |

| -CH₂CH₃ | 3.02 | q | 7.6 |

| Ar-CH₃ | 2.44 | s | |

| -CH₂CH₃ | 1.42 | t | 7.6 |

| Source: The Royal Society of Chemistry rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the total number of carbon atoms and their chemical environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, or attached to a heteroatom).

The spectrum would show distinct signals for the two carbons of the ethyl group, the carbon of the methyl group, and the nine carbons of the quinoline ring system. The carbon atom bonded to the chlorine (C4) would be significantly shifted downfield due to the electronegativity of the chlorine atom. docbrown.info The carbons of the quinoline ring appear in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Chloroalkanes (Note: This table illustrates the effect of chlorine on carbon chemical shifts. Specific ¹³C data for this compound was not available.)

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 2-chloro-2-methylpropane | C-Cl | ~67 |

| 2-chloro-2-methylpropane | -CH₃ | ~34 |

| Chloroethane | C-Cl | ~40 |

| Chloroethane | -CH₃ | ~19 |

| Source: Doc Brown's Advanced Organic Chemistry docbrown.infodocbrown.info |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Complex Spin Systems

When one-dimensional NMR spectra are complex, 2D NMR techniques are employed to resolve ambiguities and establish definitive structural connections.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic system of the quinoline ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). doi.org An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, definitively linking the proton signals to their corresponding carbon signals. This is invaluable for assigning the carbons of the ethyl and methyl groups, as well as the protonated carbons of the quinoline ring. youtube.comdoi.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₂ClN), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. chemrxiv.org The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 206.07311 Da. uni.lu Experimental determination of a mass very close to this value would strongly support the proposed chemical formula. amazonaws.com

Table 3: Predicted HRMS Data for this compound (C₁₂H₁₂ClN)

| Adduct | Calculated m/z |

| [M+H]⁺ | 206.07311 |

| [M+Na]⁺ | 228.05505 |

| [M]⁺ | 205.06528 |

| Source: PubChemLite uni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating charged droplets from which gas-phase ions are produced. researchgate.net For this compound, ESI-MS would typically produce a prominent signal for the protonated molecule, [M+H]⁺. nih.gov This allows for the confirmation of the molecular weight. While ESI is a soft technique that often results in minimal fragmentation, some fragmentation can be induced to provide structural information. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the quinoline ring, aromatic C-H bonds, aliphatic C-H bonds from the ethyl and methyl groups, and the carbon-chlorine bond.

The interpretation of the spectrum relies on correlating observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational frequencies of specific functional groups. libretexts.orglumenlearning.comlibretexts.org

Expected IR Absorption Bands for this compound:

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic Ring | C-H | 3100-3000 | Stretch |

| Aromatic Ring | C=C | 1600-1450 | Stretch (in-ring) |

| Alkyl Groups | C-H (in CH₃, CH₂) | 2960-2850 | Stretch |

| Alkyl Groups | C-H (in CH₃, CH₂) | 1470-1350 | Bend |

| Chloroalkane | C-Cl | 850-550 | Stretch |

| Quinoline | C=N | ~1620 | Stretch |

This table is generated based on established IR spectroscopy principles and data for related compounds. lumenlearning.comlibretexts.orgdocbrown.info

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methyl substituents are expected in the 2850-2960 cm⁻¹ region. libretexts.org The quinoline ring itself will produce a pattern of C=C and C=N stretching bands in the 1450-1620 cm⁻¹ "fingerprint" region. The C-Cl stretching vibration is anticipated at lower wavenumbers, generally in the 850-550 cm⁻¹ range. lumenlearning.comlibretexts.org Studies on similar chloroquinoline derivatives confirm that these characteristic bands are essential for structural verification. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Structural Confirmation and Solid-State Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive confirmation of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting data includes exact bond lengths, bond angles, and torsion angles, offering an unambiguous structural portrait. researchgate.net

While the specific crystal structure of this compound is not publicly documented, analysis of closely related quinoline derivatives provides insight into the expected structural parameters. For instance, crystallographic studies of compounds like 4-chloro-2,5-dimethylquinoline (B3024344) and ethyl 2-chloro-6-methylquinoline-3-carboxylate reveal key features that would be anticipated in the target molecule. researchgate.netnih.govresearchgate.net

Key findings from related structures include:

Planarity: The quinoline ring system is typically found to be essentially planar. researchgate.net

Intermolecular Interactions: In the solid state, molecules often engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align. These interactions can influence the crystal packing, with typical centroid-centroid distances ranging from 3.6 to 4.2 Å. nih.govresearchgate.net

Example Crystallographic Data for a Related Quinoline Compound (4-Chloro-2,5-dimethylquinoline):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 3.649 (1) |

| b (Å) | 19.468 (4) |

| c (Å) | 13.189 (3) |

| β (°) | 94.61 (1) |

| Volume (ų) | 936.09 (19) |

| Z | 4 |

This data is for 4-chloro-2,5-dimethylquinoline and serves as an illustrative example. researchgate.net

A successful crystallographic analysis of this compound would provide conclusive proof of its constitution and reveal how the molecules arrange themselves in the solid state, which is critical for understanding its physical properties.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Degradation Kinetics

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for determining the purity of a synthesized compound and can be adapted to study its stability and degradation over time. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds like quinolines.

In a typical setup, the sample would be injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer, is then pumped through the column. researchgate.net Components separate based on their relative hydrophobicity, with more nonpolar compounds being retained longer on the column. The quinoline ring's chromophore allows for sensitive detection using a UV detector. The method's parameters, including selectivity, precision, and linearity, must be validated to ensure reliable results. researchgate.net While a specific HPLC method for this compound is not detailed in the literature, methods for similar structures demonstrate its utility for purity assessment. bldpharm.com

Thin-Layer Chromatography (TLC) for Reaction Progress and Rapid Screening

Thin-layer chromatography is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for the initial screening of product purity. libretexts.org The process involves spotting a small amount of the reaction mixture onto a plate coated with an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). iucr.org

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture over time to spots of the starting materials, a chemist can determine when the reaction is complete. libretexts.orgyoutube.com The disappearance of the reactant spot and the appearance of a new product spot indicate the reaction's progression. libretexts.org This technique is widely reported in the synthesis of various quinoline derivatives, where it is used to judge reaction completion before proceeding with workup and purification. researchgate.netiucr.orgbeilstein-journals.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical procedure that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves to validate the empirical formula and, in conjunction with molecular weight determination, the molecular formula itself.

For this compound, the molecular formula is C₁₂H₁₂ClN. uni.lu The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₁₂H₁₂ClN:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 70.07 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.88 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.24 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.81 |

| Total | 205.688 | 100.00 |

Calculations are based on standard atomic weights.

An experimental elemental analysis result that matches these theoretical percentages within an acceptable margin of error (typically ±0.4%) provides strong evidence for the compound's elemental makeup and supports the proposed structure derived from spectroscopic methods. researchgate.net

Theoretical and Computational Studies of 4 Chloro 2 Ethyl 3 Methylquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can accurately model the geometric and electronic properties of 4-chloro-2-ethyl-3-methylquinoline.

The most critical outputs of these calculations for electronic structure analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital most likely to donate an electron in a chemical reaction, characterizing the molecule's nucleophilic potential. thaiscience.info Conversely, the LUMO is the orbital most likely to accept an electron, indicating the molecule's electrophilic potential. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

For quinoline (B57606) derivatives, DFT calculations reveal how different substituents influence the electronic distribution and orbital energies. In a study on 2-chloro-7-methylquinoline-3-carbaldehyde, DFT calculations determined the HOMO-LUMO energy gap to be approximately 3.75 eV for the trans conformer. dergipark.org.tr Similar calculations for other substituted quinolines provide a basis for estimating the electronic parameters of this compound. The electron-donating alkyl groups (ethyl and methyl) and the electron-withdrawing chloro group will collectively influence the energies of the frontier orbitals.

Table 1: Illustrative HOMO-LUMO Data for Related Aromatic Compounds (Calculated via DFT) Note: This table provides example data for related compounds to illustrate the outputs of DFT calculations; values for this compound would require a specific computational study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 2-chloro-7-methylquinoline-3-carbaldehyde (trans) | - | - | 3.75 | dergipark.org.tr |

| p-nitroaniline | - | - | 3.89 | thaiscience.info |

| p-isopropylaniline | - | - | 5.30 | thaiscience.info |

| Taxifolin Radical Adduct (4-POBN) | - | - | 3.67 | researchgate.net |

Prediction of Reactivity and Regioselectivity Profiles

The electronic data from DFT calculations directly informs predictions about the reactivity and regioselectivity of this compound. The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, and the composition of the frontier orbitals can identify the most probable sites for electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is a key reactive site. The quinoline ring, being electron-deficient, activates the C-Cl bond towards nucleophilic attack. This makes the regioselective substitution of the C4-chloro group a highly probable reaction pathway, a common feature in the chemistry of 2,4-dichloroquinazolines and related heterocycles. nih.gov Studies on similar systems show that various nucleophiles, including amines and alkoxides, readily displace the C4-halogen. nih.govmdpi.com

Electrophilic Attack: The quinoline nitrogen, with its lone pair of electrons, is the primary site for protonation and alkylation. For electrophilic aromatic substitution on the carbocyclic ring, the HOMO distribution would indicate the most susceptible positions. The activating methyl and ethyl groups would likely direct electrophiles to specific positions on the quinoline nucleus, though the precise regioselectivity would depend on the reaction conditions and the nature of the electrophile.

Computational tools can model reaction pathways and transition states to provide quantitative predictions of regioselectivity, confirming which potential product isomer is energetically favored. rsc.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis for this compound primarily concerns the flexibility of the ethyl group at the C2 position. The quinoline core is a rigid, planar aromatic system. The rotation around the C2-C(ethyl) and subsequent C-C bonds of the ethyl group gives rise to different conformers.

Conformational Analysis: Theoretical calculations can map the potential energy surface (PES) by systematically rotating the dihedral angles of the ethyl group. This analysis identifies low-energy conformers (rotamers) and the energy barriers between them. A study on a related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, utilized this approach to understand its conformational preferences. researchgate.net For this compound, the most stable conformer would likely be one that minimizes steric hindrance between the ethyl group and the adjacent methyl group at C3 and the hydrogen at C8.

Molecular Dynamics (MD) Simulations: While specific MD studies on this compound are not available, this technique could be used to simulate the molecule's dynamic behavior over time in various solvents or in a biological environment. MD simulations would provide insight into the accessible conformations, the flexibility of the ethyl group at different temperatures, and its interactions with surrounding molecules.

Analysis of Intermolecular Interactions (e.g., C–H⋯N Hydrogen Bonds, π–π Stacking) in Crystal Structures

The way molecules of this compound pack in a solid-state crystal lattice is governed by a network of non-covalent intermolecular interactions. Based on crystal structure analyses of analogous chloro- and methyl-substituted quinolines, several key interactions can be predicted.

π–π Stacking: The planar aromatic quinoline rings are expected to form significant π–π stacking interactions. These interactions are crucial for the stability of the crystal lattice. In the crystal structure of 4-chloro-2,5-dimethylquinoline (B3024344), molecules are stacked with centroid-to-centroid distances between the aromatic rings of 3.649 Å and 3.778 Å. researchgate.net Similarly, ethyl 2-chloro-6-methylquinoline-3-carboxylate exhibits π–π stacking with a shortest centroid-centroid distance of 3.6774 Å. nih.gov These distances are typical for stabilizing π-system interactions.

Hydrogen Bonds: While the molecule lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weak hydrogen bonds. Weak C–H⋯N interactions, where a carbon-bound hydrogen interacts with the nitrogen atom of an adjacent quinoline ring, are possible. nih.gov Additionally, C–H⋯Cl interactions may occur. These types of weak hydrogen bonds play a significant role in directing the supramolecular assembly in many heterocyclic structures. nih.gov

Table 2: Common Intermolecular Interactions in Related Chloro-Methyl-Quinoline Crystal Structures

| Interaction Type | Typical Distance (Å) | Example Compound(s) | Source |

|---|---|---|---|

| π–π Stacking (Centroid-Centroid) | 3.6 - 3.8 | 4-Chloro-2,5-dimethylquinoline | researchgate.net |

| π–π Stacking (Centroid-Centroid) | 3.68 | Ethyl 2-chloro-6-methylquinoline-3-carboxylate | nih.gov |

| C–H⋯N Hydrogen Bond | - | (2-chloroquinolin-3-yl)methyl ethers | nih.gov |

| C–H⋯O Hydrogen Bond | - | (2-chloroquinolin-3-yl)methyl ethers | nih.gov |

Prediction of Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification. mdpi.com For novel compounds or those for which analytical standards are unavailable, CCS values can be predicted using computational methods.

Machine learning models, such as those based on support vector machines (SVM) or neural networks, are trained on large databases of experimentally measured CCS values and molecular descriptors. nih.govnih.gov These models can then predict the CCS value for a new structure with a high degree of accuracy, often with prediction errors below 5%. nih.gov

While an experimental CCS value for this compound is not published, predictive tools can provide a reliable estimate. For instance, a predicted CCS value for the [M+H]⁺ adduct of a very similar compound, 4-bromo-6-ethyl-2-methylquinoline, is 145.3 Ų. This demonstrates the capability of in-silico tools to generate this crucial analytical parameter for this compound, aiding in its potential future identification in complex mixtures.

Applications of 4 Chloro 2 Ethyl 3 Methylquinoline in Organic Synthesis Research

Utilization as a Versatile Building Block for Complex Organic Molecules

4-Chloro-2-ethyl-3-methylquinoline serves as a foundational element for constructing more intricate molecular architectures. Its inherent structure is a key component in the synthesis of a variety of complex organic molecules. The reactivity of the chloro group at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework.

For instance, the chloro substituent can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 4-substituted quinoline (B57606) derivatives. These derivatives can then undergo further transformations, leveraging the reactivity of the newly introduced functional group and the existing ethyl and methyl groups to build molecular complexity. This approach is fundamental in creating novel compounds with potential applications in various fields of chemical research.

Role as an Intermediate in Multi-step Synthesis of Diverse Quinoline Derivatives

In the realm of multi-step synthesis, this compound is a crucial intermediate for accessing a wide array of quinoline derivatives. libretexts.org Its strategic functionalization makes it a valuable precursor in synthetic pathways designed to yield target molecules with specific properties. The chloro group at the 4-position is a key handle for introducing further chemical diversity.

A common strategy involves the initial synthesis of the this compound core, followed by a series of reactions to modify the substituents or introduce new ones. acs.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the 4-position. This versatility allows for the systematic modification of the quinoline scaffold, leading to the generation of diverse derivatives with tailored electronic and steric properties.

Development of Novel Synthetic Methodologies Leveraging the Quinoline Scaffold

The unique reactivity of the quinoline scaffold, as exemplified by this compound, has spurred the development of new synthetic methodologies. nih.govnih.gov The presence of the nitrogen atom within the aromatic system influences the reactivity of the entire ring, making it a valuable platform for exploring novel chemical transformations.

Researchers have utilized quinoline derivatives to develop new catalytic systems and reaction protocols. For instance, the quinoline nitrogen can act as a directing group in C-H activation reactions, enabling the selective functionalization of specific positions on the quinoline ring or on appended substrates. Furthermore, the development of efficient methods for the synthesis of the this compound core itself contributes to the broader field of heterocyclic chemistry. organic-chemistry.org

Potential as a Precursor for Materials Science Research (e.g., Organic Light-Emitting Diodes - OLEDs)

The photophysical properties of quinoline derivatives have drawn attention to their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). tandfonline.com The extended π-system of the quinoline ring can be tuned through the introduction of various substituents to achieve desired emission colors and efficiencies.

While direct research on this compound in OLEDs may be limited, its role as a precursor is significant. By modifying the chloro, ethyl, and methyl groups, and by introducing other functionalities, researchers can synthesize novel quinoline-based materials with tailored electronic and optical properties. For example, the chloro group can be replaced with aromatic or electron-donating/withdrawing groups to modulate the energy levels of the molecule, a critical factor in the performance of OLED devices.

Application in Asymmetric Synthesis

The quinoline framework is a key structural motif in many chiral ligands and catalysts used in asymmetric synthesis. researchgate.netthieme-connect.com The development of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While specific applications of this compound in asymmetric synthesis are not extensively documented, its derivatives hold potential in this area.

The quinoline nitrogen can coordinate to metal centers, and the substituents on the quinoline ring can create a chiral environment around the metal. By synthesizing chiral derivatives of this compound, for example by introducing a chiral substituent or by resolving a racemic mixture, it is possible to create new ligands for asymmetric catalysis. These ligands could be employed in a variety of stereoselective transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov

Future Research Directions and Perspectives in Quinoline Chemistry Pertaining to 4 Chloro 2 Ethyl 3 Methylquinoline

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govrsc.org However, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. acs.orgnih.gov Consequently, a major research thrust is the development of green and sustainable synthetic protocols.

Future efforts concerning 4-chloro-2-ethyl-3-methylquinoline will likely focus on one-pot syntheses and the use of eco-friendly catalysts and solvents. researchgate.net Nanocatalysts, for instance, are gaining prominence due to their high efficiency, recyclability, and special properties that facilitate quinoline synthesis under milder conditions. acs.orgnih.gov Research has demonstrated the utility of various nanocatalysts, including those based on iron, copper, zinc, and titanium, in producing quinoline derivatives with good to excellent yields. acs.orgnih.gov The application of these nanocatalytic systems to the synthesis of this compound could significantly improve efficiency and reduce environmental impact.

Another promising avenue is the exploration of bio-based synthesis routes. While still an emerging field for quinolines, the use of biological precursors and enzymatic transformations could offer an exceptionally sustainable approach. Furthermore, strategies employing greener solvents like water or ethanol (B145695), or even solvent-free conditions, are being actively investigated to align with the principles of green chemistry. researchgate.netdoaj.org Microwave-assisted synthesis is another technique that has been shown to accelerate reaction times and improve yields for quinoline derivatives, representing a viable path for optimizing the production of this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

|---|---|---|---|

| Classical Methods (e.g., Friedländer, Skraup) | Well-established, versatile. rsc.orgnih.gov | Harsh conditions, byproducts, use of hazardous materials. acs.org | Foundation for initial synthesis, but optimization needed for sustainability. |

| Nanocatalyst-based Synthesis | High efficiency, recyclability, mild conditions, high yields. acs.orgnih.gov | Catalyst preparation and cost can be a factor. | High potential for developing a green and efficient route. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficient. nih.gov | Requires specialized equipment, scalability can be a challenge. | Excellent potential for rapid, small-scale synthesis and library generation. |

| Bio-based Synthesis | Highly sustainable, uses renewable feedstocks. nih.gov | Currently less developed for complex quinolines. | A long-term research goal for ultimate sustainability. |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic routes, future research will undoubtedly uncover novel reaction pathways for synthesizing and modifying quinolines. A significant area of development is the C-H bond functionalization of the quinoline ring. rsc.orgrsc.org This strategy allows for the direct introduction of functional groups onto the quinoline core, avoiding the need for pre-functionalized starting materials and thus increasing synthetic efficiency. rsc.org For this compound, C-H functionalization could be explored to introduce further diversity at the unsubstituted positions of the benzene (B151609) portion of the ring system.

The choice of catalyst is critical in dictating the outcome and efficiency of quinoline synthesis. rsc.org Research is moving beyond traditional acid/base catalysts to more sophisticated systems. acs.org Emerging catalytic systems include:

Metal-Organic Frameworks (MOFs) : These materials offer high surface area and tunable catalytic sites. nih.gov

Ionic Liquids : They can act as both solvent and catalyst, often enabling easier product separation and catalyst recycling. nih.gov

Zeolite-based catalysts : These have shown effectiveness in gas-phase reactions for quinoline synthesis from simple alcohols and anilines. rsc.org

Single-atom catalysts : These represent the ultimate in atom economy and have shown superior performance in certain dehydrogenative coupling reactions for quinoline synthesis. organic-chemistry.org

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for producing polysubstituted quinolines. nih.gov Future research will continue to expand the range of catalysts, including organocatalysts and nanocatalysts, to improve the efficiency, selectivity, and environmental sustainability of this key reaction. nih.gov The application of these advanced catalytic systems could provide new, efficient pathways to this compound and its analogs.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic routes and novel chemical transformations. The integration of experimental studies with computational chemistry provides a powerful tool for elucidating complex reaction pathways. acs.org

Density Functional Theory (DFT) calculations, for example, have been successfully employed to study the mechanism of hydroxyl radical attack on the quinoline ring. acs.orgnih.gov These studies revealed that the formation of OH adducts proceeds through exothermic processes with low activation energies, and that solvation can significantly influence the reaction barriers. acs.orgnih.gov Such computational analyses can predict the most likely sites of reaction and the relative stability of intermediates and products, guiding experimental design. researchgate.netnih.gov

For this compound, similar integrated approaches could be used to:

Predict the regioselectivity of further substitutions (e.g., nitration, halogenation) on the benzene ring.

Understand the mechanism of nucleophilic substitution at the C4 position, which is activated by the chloro group.

Elucidate the pathways of catalytic reactions used in its synthesis or derivatization.

Investigate the excited-state properties for potential photocatalytic applications.

By combining experimental evidence with the predictive power of computational models, researchers can accelerate the discovery and optimization of reactions involving this compound. rsc.org

Expanding the Scope of Derivatization and Functionalization for Chemical Libraries

The functional groups present on this compound—the chloro, ethyl, and methyl groups—serve as handles for a wide range of chemical modifications. Expanding the scope of its derivatization is key to generating chemical libraries for screening in drug discovery and materials science applications. nih.gov

The chlorine atom at the C4 position is a particularly valuable functional group. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the straightforward introduction of a diverse array of substituents at this position, which is a common strategy in the development of bioactive quinolines. nih.gov

Future research will focus on:

Developing novel cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds at the C4 position.

Functionalizing the alkyl side chains . The ethyl and methyl groups could potentially be modified through free-radical reactions or by oxidation to introduce further functionality.

Modifying the benzene ring through electrophilic substitution or C-H activation strategies to create a wider range of analogues. rsc.org

Creating hybrid molecules by linking the quinoline core to other pharmacologically active scaffolds to explore synergistic effects or dual-action drug candidates. nih.govdoaj.org

The creation of diverse libraries of compounds based on the this compound scaffold will significantly enhance the probability of discovering new molecules with valuable biological or material properties. researchgate.net

Table 2: Potential Derivatization Strategies for this compound

| Position | Functional Group | Potential Reactions | Examples of Functional Groups to Introduce |

|---|---|---|---|

| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Amines, anilines, phenols, thiols, alkoxides, aryl groups, alkyl groups |

| C2/C3 | Ethyl/Methyl | Radical Halogenation, Oxidation | Halogens, Hydroxyl, Carbonyl |

| Benzene Ring (C5-C8) | C-H Bonds | Electrophilic Aromatic Substitution (Nitration, Halogenation, Friedel-Crafts), Directed C-H Functionalization | Nitro, Halogen, Acyl, Alkyl, Boryl |

Q & A

Q. What are the common synthetic routes for 4-chloro-2-ethyl-3-methylquinoline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of substituted anilines with β-keto esters or via Friedländer annulation. For example, nitration at the 4-position followed by chlorination using POCl₃ or PCl₅ is a key step. Optimization includes:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions. For instance, the quinoline proton at C-2 appears as a singlet (δ 8.5–9.0 ppm) due to deshielding .

- X-ray diffraction : SHELX software refines crystal structures, resolving torsional angles and planar deviations (RMSD < 0.05 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 220.08) .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer:

- Enzyme inhibition : The chloro and ethyl groups enhance binding to kinase ATP pockets (e.g., IC₅₀ < 1 μM for tyrosine kinases) .

- Antimicrobial activity : Modifications at C-3 with methyl groups improve bacterial membrane penetration (MIC ~2 μg/mL against S. aureus) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as twinning or disordered solvent molecules?

Answer:

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate activation barriers for Suzuki-Miyaura coupling at C-4 .

- Retrosynthetic AI : Tools like Pistachio or Reaxys propose feasible routes (e.g., Pd-catalyzed C–Cl arylation with ArB(OH)₂) .

Q. How do substituent effects (e.g., ethyl vs. methyl) influence biological activity?

Answer:

- Lipophilicity : Ethyl groups (logP +0.5) enhance blood-brain barrier penetration compared to methyl .

- Steric hindrance : Bulkier substituents at C-2 reduce off-target binding (e.g., 10-fold selectivity for PARP1 over PARP2) .

Methodological Notes

- Statistical validation : Use ANOVA for batch-to-batch variability analysis (p < 0.05) .

- Ethical compliance : Ensure cytotoxicity assays follow OECD 423 guidelines for in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.